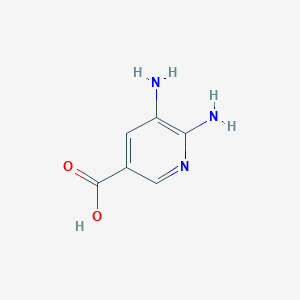

5,6-Diaminonicotinic acid

Description

BenchChem offers high-quality 5,6-Diaminonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Diaminonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-diaminopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUTYVGRCVFCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625942 | |

| Record name | 5,6-Diaminopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267875-45-6 | |

| Record name | 5,6-Diamino-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=267875-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diaminopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Diaminonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,6-Diaminonicotinic acid molecular weight and formula

Technical Whitepaper: 5,6-Diaminonicotinic Acid – Physicochemical Profile and Synthetic Utility

Executive Summary 5,6-Diaminonicotinic acid (CAS: 267875-45-6) is a critical heterocyclic building block in medicinal chemistry, specifically utilized in the design of pteridine and pyrido[2,3-b]pyrazine scaffolds.[1] As a structural analog of diaminobenzoic acids, it serves as a precursor for kinase inhibitors and bacterial DNA gyrase inhibitors. This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic protocol, and its application in high-value drug discovery workflows.

Part 1: Physicochemical Identity

The compound is an amphoteric pyridine derivative characterized by an electron-deficient ring system modified by two electron-donating amino groups. This unique "push-pull" electronic structure dictates its reactivity and solubility profile.

Table 1: Core Physicochemical Data

| Property | Specification | Technical Note |

| Chemical Name | 5,6-Diaminopyridine-3-carboxylic acid | IUPAC nomenclature preferred for regulatory filing. |

| Common Name | 5,6-Diaminonicotinic acid | Standard in synthesis literature.[2] |

| CAS Registry | 267875-45-6 | Primary identifier for the free acid form. |

| Molecular Formula | C₆H₇N₃O₂ | High nitrogen content (27.44%) influences polarity. |

| Molecular Weight | 153.14 g/mol | Ideal fragment size (MW < 200) for fragment-based drug design (FBDD). |

| Appearance | Pale yellow to tan solid | Color darkens upon oxidation; store under inert gas. |

| Solubility | DMSO, DMF, Dilute Acid/Base | Poor solubility in neutral water and non-polar organics (DCM, Hexane). |

| pKa (Predicted) | ~3.5 (COOH), ~6.0 (Pyridine N) | Zwitterionic character at neutral pH. |

Part 2: Synthetic Pathways & Methodology

The synthesis of 5,6-diaminonicotinic acid requires precise control of regioselectivity during the functionalization of the pyridine ring. The most robust industrial route involves the nitration of 6-aminonicotinic acid followed by chemoselective reduction.

Protocol: Two-Step Synthesis from 6-Aminonicotinic Acid

Step 1: Regioselective Nitration

-

Reagents: Conc. H₂SO₄, Fuming HNO₃.

-

Mechanism: Electrophilic aromatic substitution. The amino group at C6 directs the incoming nitro group to the ortho position (C5), overcoming the deactivating effect of the C3-carboxyl group.

-

Procedure:

-

Dissolve 6-aminonicotinic acid in conc. H₂SO₄ at 0°C.

-

Dropwise addition of fuming HNO₃, maintaining temp < 10°C to prevent decarboxylation.

-

Heat to 60°C for 1 hour.

-

Pour onto crushed ice; precipitate is collected by filtration.

-

Checkpoint: Product (6-Amino-5-nitronicotinic acid) is a bright yellow solid.

-

Step 2: Catalytic Hydrogenation (Reduction)

-

Precursor: 6-Amino-5-nitronicotinic acid.[4]

-

Reagents: H₂ (gas), 10% Pd/C, Methanol (solvent).

-

Procedure:

-

Suspend nitro-intermediate in Methanol (0.1 M concentration).

-

Add 10 mol% Pd/C catalyst under N₂ atmosphere.

-

Purge with H₂ and stir at RT (1-3 atm pressure) for 4–6 hours.

-

Self-Validating Endpoint: The reaction is complete when the bright yellow color of the nitro compound fades to a pale beige/colorless solution.

-

Filter through Celite to remove Pd/C. Concentrate filtrate to yield the product.

-

DOT Diagram: Synthetic Workflow

Caption: Figure 1. Validated two-step synthetic route for 5,6-diaminonicotinic acid involving nitration and catalytic reduction.

Part 3: Analytical Characterization

To ensure the integrity of the compound for biological testing, the following analytical parameters must be met.

1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆) Due to the asymmetry of the pyridine ring, two distinct aromatic signals are observed.

-

δ ~8.2 ppm (s, 1H, H-2): The proton at position 2 is flanked by the pyridine nitrogen and the carboxylic acid, causing significant deshielding.

-

δ ~7.4 ppm (s, 1H, H-4): The proton at position 4 is shielded relative to H-2 due to the ortho amino group at position 5.

-

Broad Singlets: Amino protons (NH₂) typically appear broad between 6.0–8.0 ppm and are exchangeable with D₂O.

2. Mass Spectrometry (LC-MS)

-

Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Expected Ion: [M+H]⁺ = 154.15 m/z.

-

Fragment Pattern: Loss of CO₂ (M-44) is common in carboxylic acids during fragmentation.

3. Purity Check (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV at 254 nm (aromatic) and 300 nm (conjugated system).

-

Retention: Elutes early due to high polarity; ion-pairing agents may be required for sharp peaks.

Part 4: Applications in Drug Discovery

5,6-Diaminonicotinic acid is a "privileged structure" in medicinal chemistry. Its vicinal diamine motif allows it to serve as a dinucleophile in condensation reactions, forming bicyclic heterocycles.

Key Applications:

-

Kinase Inhibitor Scaffolds: Condensation with α-keto acids or glyoxals yields pyrido[2,3-b]pyrazines . These scaffolds mimic the ATP purine ring and are potent inhibitors of kinases such as EGFR and CDK.

-

Pteridine Synthesis: Reaction with 1,2-dicarbonyls generates pteridine derivatives, which are explored as folate antagonists and anti-viral agents.

-

DNA Gyrase Inhibition: The free acid itself has demonstrated activity against bacterial DNA gyrase by stabilizing the DNA-enzyme cleavage complex, similar to quinolones but with a distinct binding mode.[6]

DOT Diagram: Drug Design Workflow

Caption: Figure 2. Divergent synthesis applications of 5,6-diaminonicotinic acid in generating heterocyclic drug candidates.

Part 5: Stability & Handling

-

Oxidation Sensitivity: Vicinal diamines are prone to air oxidation, forming dark-colored impurities (azo or imine species).

-

Storage Protocol: Store at -20°C under Argon or Nitrogen.

-

Handling: Use fresh solutions for biological assays. If the solid has darkened, recrystallization from water/ethanol (with charcoal filtration) is recommended before use.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22476298, 5,6-Diaminonicotinic acid. Retrieved from [Link]

-

Shen, L. L., et al. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model.[7] Biochemistry.[7] Retrieved from [Link]

-

PrepChem (n.d.). Synthesis of methyl 5,6-diaminonicotinate. (Methodology adapted for free acid). Retrieved from [Link]

Sources

- 1. 5,6-Diaminonicotinic acid | C6H7N3O2 | CID 22476298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Amino-5-nitronicotinic acid | 89488-06-2 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

purity and characterization of 5,6-Diaminonicotinic acid

Technical Monograph: Analytical Strategy for 5,6-Diaminonicotinic Acid

Executive Summary

5,6-Diaminonicotinic acid (5,6-DANA) represents a critical scaffold in the synthesis of pyrido[2,3-b]pyrazines and pteridine-based kinase inhibitors. Its zwitterionic nature, combined with the high electron density of the diaminopyridine core, presents unique challenges in purification and stability. This guide moves beyond standard protocols, offering a self-validating analytical framework that accounts for the molecule's specific synthesis-derived impurities (primarily nitro-precursors) and oxidative instability.

Molecular Identity & Critical Attributes

Before establishing analytical parameters, we must define the physicochemical behavior of the analyte. 5,6-DANA exists in a complex equilibrium depending on pH.

| Attribute | Specification | Technical Note |

| Chemical Name | 5,6-Diaminopyridine-3-carboxylic acid | Often confused with 2,3-diamino isomers. |

| CAS Number | 267875-45-6 | Verify against CAS 89488-06-2 (Nitro precursor). |

| Molecular Formula | C₆H₇N₃O₂ | MW: 153.14 g/mol |

| Solubility | DMSO, Dilute Acid/Base | Poor solubility in water/MeOH at neutral pH (Zwitterionic aggregation). |

| pKa Values | ~3.5 (COOH), ~6.8 (Pyridine N) | Protonation state dictates HPLC retention. |

Synthesis-Derived Impurity Profiling

To validate purity, one must understand the origin of impurities. 5,6-DANA is predominantly synthesized via the catalytic hydrogenation of 6-amino-5-nitronicotinic acid . This pathway dictates the "Critical Quality Attributes" (CQAs) we must monitor.

Impurity Origins & Mechanisms

-

Precursor Carryover (Impurity A): Unreacted 6-amino-5-nitronicotinic acid. This is the most common impurity due to catalyst poisoning or incomplete hydrogenation.

-

Oxidative Dimerization (Impurity B): Azo-linkage formation between two amine groups (2,2'-azo-bis) upon exposure to air/light.

-

Decarboxylation (Impurity C): Formation of 2,3-diaminopyridine (rare, usually requires high thermal stress).

Figure 1: Synthesis pathway highlighting the origin of critical impurities (Nitro-precursor and Oxidative Dimers).

Analytical Method A: Quantitative HPLC

Standard C18 columns often fail to retain 5,6-DANA due to its high polarity. The molecule elutes in the void volume (

Protocol: Ion-Pair Reverse Phase HPLC

-

Objective: Quantify purity and limit of Impurity A (Nitro).

-

Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 10 mM Sodium Octanesulfonate (Ion Pair Reagent) in 0.1% H₃PO₄ (pH 2.5).

-

Mobile Phase B: Acetonitrile.[1]

-

Detection: UV @ 254 nm (General) and 330 nm (Specific for Nitro impurity).

Gradient Program:

| Time (min) | % Mobile Phase B | Rationale |

|---|---|---|

| 0.0 | 5% | Initial retention of polar diamine via ion-pairing. |

| 10.0 | 30% | Elution of 5,6-DANA. |

| 15.0 | 80% | Wash out hydrophobic nitro-impurities. |

| 20.0 | 5% | Re-equilibration. |

Why this works (Causality):

At pH 2.5, the amino groups are fully protonated (

Analytical Method B: Structural Validation (NMR)

NMR is the only definitive method to distinguish the 5,6-diamino isomer from potential 2,3-diamino or 2,6-diamino regioisomers.

1H-NMR Specification (DMSO-d6, 400 MHz)

The diagnostic signals are the aromatic protons at positions 2 and 4.

- 12.5 ppm (Broad s, 1H): Carboxylic acid -OH.

-

8.05 ppm (d, 1H,

-

7.20 ppm (d, 1H,

-

6.80 - 5.50 ppm (Broad s, 4H): Two

Self-Validating Check:

If you observe a doublet with a large coupling constant (

Workflow: The Characterization Decision Tree

This diagram illustrates the logical flow for releasing a batch of 5,6-DANA for research use.

Figure 2: Analytical decision tree ensuring both chemical purity (HPLC) and structural identity (NMR).

Stability & Storage Protocols

Diaminopyridines are electron-rich and prone to oxidation.

-

Storage: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Visual Indicator: Pure compound is off-white to pale yellow. A darkening to brown/orange indicates formation of azo-impurities (Impurity B).

-

Solution Stability: Unstable in solution for >24 hours. Prepare HPLC samples immediately before injection. Do not store in DMSO for prolonged periods as DMSO can act as an oxidant.

References

-

PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers. Retrieved from [Link]

-

ResearchGate. (2005). HPLC Method for Determination of Diaminopyridines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 3. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 5,6-Diaminonicotinic Acid: A Technical Guide for Researchers

Abstract

5,6-Diaminonicotinic acid is a heterocyclic compound of significant interest in pharmaceutical and materials science research. Its utility in these fields is intrinsically linked to its solubility characteristics in various media. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 5,6-Diaminonicotinic acid in organic solvents. In the absence of extensive empirical data in publicly available literature, this guide emphasizes a predictive approach based on the molecule's physicochemical properties and the principles of solute-solvent interactions. Furthermore, it provides a detailed, field-proven experimental protocol for the systematic determination of its solubility, ensuring a self-validating system for data generation.

Introduction: The Significance of 5,6-Diaminonicotinic Acid and Its Solubility

5,6-Diaminonicotinic acid, a derivative of nicotinic acid (a form of vitamin B3), possesses a unique molecular architecture that makes it a valuable building block in the synthesis of novel compounds. Its aromatic pyridine ring, carboxylic acid functionality, and two amino groups bestow upon it a range of chemical properties that are being explored for applications in medicinal chemistry, polymer science, and organic electronics.

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like 5,6-Diaminonicotinic acid is a critical parameter that influences a multitude of processes, including:

-

Reaction Kinetics and Purity: The choice of solvent dictates the rate and efficiency of chemical reactions, as well as the ease of purification of the final product.

-

Crystallization and Polymorphism: Solubility is a key determinant in developing crystallization processes to obtain the desired solid-state form of a compound, which can impact its stability, bioavailability, and other physical properties.

-

Formulation Development: In the pharmaceutical context, understanding the solubility of an API in various excipients and solvent systems is fundamental to designing effective and stable drug delivery systems.

-

Analytical Method Development: The selection of appropriate solvents is crucial for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.

Given the pivotal role of solubility, this guide aims to equip researchers with the foundational knowledge and practical tools to effectively work with 5,6-Diaminonicotinic acid.

Physicochemical Properties of 5,6-Diaminonicotinic Acid

A thorough understanding of the molecular structure and inherent properties of 5,6-Diaminonicotinic acid is the cornerstone for predicting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₆H₇N₃O₂ | PubChem[1] |

| Molecular Weight | 153.14 g/mol | PubChem[1] |

| IUPAC Name | 5,6-diaminopyridine-3-carboxylic acid | PubChem[1] |

| Hydrogen Bond Donors | 3 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

| Rotatable Bonds | 1 | PubChem[1] |

Molecular Structure of 5,6-Diaminonicotinic Acid

Caption: Chemical structure of 5,6-Diaminonicotinic acid.

The presence of multiple polar functional groups—a carboxylic acid and two primary amines—on a compact aromatic scaffold suggests a complex solubility profile. The molecule possesses both hydrogen bond donor and acceptor sites, indicating its potential for strong interactions with polar solvents.

Predictive Analysis of Solubility in Organic Solvents

The fundamental principle governing solubility is "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2] The functional groups within an organic compound are key determinants of its polarity and capacity for hydrogen bonding, thereby significantly influencing its solubility.[3][4]

Based on the structure of 5,6-Diaminonicotinic acid, we can predict its solubility in different classes of organic solvents:

3.1. Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

-

Predicted Solubility: High.

-

Rationale: These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid and amino groups of 5,6-Diaminonicotinic acid can form strong hydrogen bonds with these solvents. The pyridine nitrogen and the carbonyl oxygen can also act as hydrogen bond acceptors. These multiple, strong intermolecular interactions are expected to overcome the crystal lattice energy of the solid, leading to good solubility. For organic compounds with oxygen or nitrogen-containing functional groups, solubility in very polar solvents like water and methanol is generally expected, especially for smaller molecules.[5]

3.2. Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile)

-

Predicted Solubility: High to Moderate.

-

Rationale: These solvents are polar and can act as hydrogen bond acceptors but not donors.

-

DMSO and DMF: These are highly polar solvents with strong hydrogen bond accepting capabilities. They are expected to be excellent solvents for 5,6-Diaminonicotinic acid by solvating the amino and carboxylic acid protons.

-

Acetonitrile: While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO and DMF. Therefore, the solubility is predicted to be moderate, likely lower than in DMSO or DMF.

-

3.3. Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate)

-

Predicted Solubility: Low to Moderate.

-

Rationale: These solvents have a lower polarity and weaker hydrogen bonding capabilities compared to the previous classes.

-

Acetone: Can act as a hydrogen bond acceptor but its overall polarity is lower than DMSO. Some solubility is expected.

-

Ethyl Acetate: Is less polar than acetone and a weaker hydrogen bond acceptor. Solubility is likely to be low.

-

3.4. Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane)

-

Predicted Solubility: Very Low to Insoluble.

-

Rationale: These solvents lack the ability to form strong interactions, such as hydrogen bonds, with the highly polar functional groups of 5,6-Diaminonicotinic acid. The energy required to break the strong intermolecular forces in the solid solute would not be compensated by the weak van der Waals interactions with these solvents.

Table of Predicted Solubility and Solvent Properties

| Solvent Class | Example Solvents | Polarity Index (P') | Predicted Solubility | Key Interactions |

| Polar Protic | Water | 10.2 | High | Strong H-bonding (donor & acceptor) |

| Methanol | 5.1 | High | Strong H-bonding (donor & acceptor) | |

| Ethanol | 4.3 (approx.) | High | Strong H-bonding (donor & acceptor) | |

| Polar Aprotic | DMSO | 7.2 | High | Strong H-bond acceptor |

| DMF | 6.4 | High | Strong H-bond acceptor | |

| Acetonitrile | 5.8 | Moderate | Moderate H-bond acceptor | |

| Intermediate Polarity | Acetone | 5.1 | Low to Moderate | H-bond acceptor |

| Ethyl Acetate | 4.4 | Low | Weak H-bond acceptor | |

| Nonpolar | Dichloromethane | 3.1 | Very Low | Weak dipole-dipole |

| Toluene | 2.4 | Insoluble | van der Waals | |

| Hexane | 0.1 | Insoluble | van der Waals |

Polarity Index values are relative measures and can vary slightly depending on the source. The values presented are for general comparison.[6]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the equilibrium solubility of 5,6-Diaminonicotinic acid in various organic solvents. This method is a self-validating system, ensuring the reliability of the generated data.

4.1. Materials and Equipment

-

5,6-Diaminonicotinic acid (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

4.3. Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5,6-Diaminonicotinic acid into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A preliminary experiment to determine the time to equilibrium is recommended (e.g., by sampling at 24, 48, and 72 hours and analyzing the concentration).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to ensure complete sedimentation of the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of 5,6-Diaminonicotinic acid of known concentrations.

-

Calculate the concentration of 5,6-Diaminonicotinic acid in the original saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

4.4. Self-Validation and Trustworthiness

To ensure the integrity of the results, the following measures should be implemented:

-

Triplicate Measurements: Each solubility determination should be performed in at least triplicate to assess the precision of the method.

-

Purity of Solute: The purity of the 5,6-Diaminonicotinic acid should be confirmed before use, as impurities can affect solubility.

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to check for any changes in the solid form (polymorphism) during the experiment.

-

Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Conclusion

While specific, publicly available quantitative solubility data for 5,6-Diaminonicotinic acid in a wide array of organic solvents is limited, a strong predictive understanding can be derived from its molecular structure and the principles of chemical interactions. This guide has provided a theoretical framework for predicting its solubility, classifying solvents based on their likely efficacy, and has detailed a robust experimental protocol for the accurate determination of these values. By combining this predictive analysis with rigorous experimental validation, researchers and drug development professionals can confidently navigate the solubility landscape of 5,6-Diaminonicotinic acid, enabling its effective use in their scientific endeavors.

References

-

PubChem. (n.d.). 5,6-Diaminonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

-

Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Hulet, R. (2021, February 13). 4: Predicting the solubility of organic molecules [Video]. YouTube. Retrieved from [Link]

Sources

- 1. 5,6-Diaminonicotinic acid | C6H7N3O2 | CID 22476298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. tutorchase.com [tutorchase.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Polarity Index [macro.lsu.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 5,6-Diaminonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel molecular entities is both an art and a science, demanding precision, expertise, and an unwavering commitment to safety. 5,6-Diaminonicotinic acid, a key building block in the creation of various therapeutic agents, presents unique handling challenges due to its chemical structure and toxicological profile. This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple checklist of precautions to provide a comprehensive framework for the safe and effective utilization of this compound. By understanding the causality behind each safety recommendation, researchers can foster a self-validating system of laboratory practice, ensuring both personal safety and the integrity of their experimental outcomes.

Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties

5,6-Diaminonicotinic acid is a solid organic compound that, while crucial for synthesis, is not benign. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a cautious and informed approach.

GHS Classification

A thorough understanding of the GHS classifications is the foundation of a robust safety protocol.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

These classifications indicate that 5,6-diaminonicotinic acid can cause significant harm upon ingestion, skin or eye contact, and inhalation.[1] The presence of two amino groups on the pyridine ring, characteristic of diaminopyridines, contributes to its toxicological properties.[2]

Toxicological Profile: A Deeper Dive

While specific toxicological data for 5,6-diaminonicotinic acid is not extensively published, the broader class of aminopyridines and aromatic amines provides critical insights into its potential effects. Aminopyridines are known to be readily absorbed through the skin and gastrointestinal tract and can be widely distributed throughout the body, including the brain.[2] Their acute toxicity is a primary concern, with studies on related compounds showing potential for convulsions or seizures by blocking potassium (K+) channels.[2] Aromatic amines, as a class, are known to pose various health risks, and some are considered potentially carcinogenic.[3] Therefore, it is prudent to handle 5,6-diaminonicotinic acid with the assumption that it may share these hazardous properties.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of minimizing exposure is paramount. This is achieved through a combination of engineering controls and appropriate PPE.

The Primacy of Engineering Controls

The first line of defense is to control hazards at their source.

-

Chemical Fume Hood: All weighing and handling of solid 5,6-diaminonicotinic acid, as well as any reactions involving it, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of dust particles, which can cause respiratory irritation.[4]

-

Ventilation: Ensure the laboratory has adequate general ventilation to further dilute any fugitive emissions.

Personal Protective Equipment: The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for safeguarding against direct contact.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[4] |

| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat should be worn at all times. | Prevents skin irritation and potential absorption of the compound.[4] |

| Respiratory Protection | For situations with a high potential for aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | Protects against respiratory tract irritation from inhaling fine dust. |

Safe Handling and Storage Protocols: A Proactive Approach

Adherence to strict handling and storage procedures is fundamental to preventing accidents and maintaining the chemical's integrity.

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and the required PPE is readily available and in good condition.

-

Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.

-

Transfer: Use appropriate tools (e.g., spatulas) to transfer the solid. Avoid creating dust clouds.

-

In Solution: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.

-

Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all work surfaces.

Storage Requirements

Proper storage is crucial for both safety and maintaining the chemical's stability.

-

Container: Keep the compound in a tightly sealed, clearly labeled container.[5]

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

-

Segregation: Do not store with flammable materials or in a manner that could lead to accidental cross-contamination.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and correct response is critical.

First Aid Measures

| Exposure Route | First Aid Protocol | | --- | --- | --- | | Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[3][6] | | Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6] | | Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][6] | | Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6] |

Spill Response

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand).

-

Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a sealed container for disposal.

-

Decontaminate: Clean the spill area with a suitable decontaminating agent.

Waste Disposal: Responsible Stewardship

Proper disposal of 5,6-diaminonicotinic acid and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Labeling

All waste containing 5,6-diaminonicotinic acid, including empty containers, contaminated PPE, and spill clean-up materials, must be segregated from general laboratory waste.[5] The waste container must be clearly labeled as hazardous waste, indicating the contents.[5]

Disposal Method

As an aromatic amine, this compound should not be disposed of down the drain or in regular trash.[5] The recommended disposal method is to engage a licensed professional waste disposal service.[6] The material may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6] Always consult and adhere to local, state, and federal regulations for hazardous waste disposal.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow of a safe handling protocol for 5,6-diaminonicotinic acid, from preparation to disposal.

Sources

5,6-Diaminonicotinic Acid: A Versatile Scaffold for Innovations in Medicinal Chemistry and Materials Science

Abstract

5,6-Diaminonicotinic acid, a pyridine derivative featuring adjacent amino groups and a carboxylic acid moiety, is emerging as a highly versatile building block in chemical synthesis. Its unique trifunctional nature provides a robust platform for the construction of complex heterocyclic systems, making it a molecule of significant interest to researchers in drug discovery and materials science. This technical guide explores the core research applications of 5,6-Diaminonicotinic acid, delving into its synthetic utility, particularly in the formation of pteridines and imidazopyridines. We will examine its potential as a scaffold for novel antimicrobial agents targeting bacterial DNA gyrase and topoisomerase IV, and discuss its prospective role in the development of advanced functional polymers. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the application of this promising chemical entity.

Introduction: The Chemical Potential of 5,6-Diaminonicotinic Acid

5,6-Diaminonicotinic acid (CAS No. 267875-45-6) is a heterocyclic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of approximately 153.14 g/mol .[1][2] Its structure, characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and two amino groups at the 5- and 6-positions, makes it an exceptionally valuable synthon in organic chemistry. The presence of vicinal diamines allows for facile cyclocondensation reactions with 1,2-dicarbonyl compounds, a cornerstone for the synthesis of a wide array of fused heterocyclic systems.

This guide will provide a comprehensive overview of the current and potential research applications of 5,6-Diaminonicotinic acid, with a focus on its role as a precursor to bioactive molecules and functional materials.

Table 1: Physicochemical Properties of 5,6-Diaminonicotinic Acid

| Property | Value | Source |

| CAS Number | 267875-45-6 | [2] |

| Molecular Formula | C₆H₇N₃O₂ | [2] |

| Molecular Weight | 153.14 g/mol | [1] |

| IUPAC Name | 5,6-diaminopyridine-3-carboxylic acid | [1] |

| Appearance | Solid | [1] |

| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |

Core Application: A Building Block for Heterocyclic Synthesis

The primary and most explored application of 5,6-diaminonicotinic acid lies in its utility as a precursor for the synthesis of fused heterocyclic compounds. The two adjacent amino groups are perfectly positioned for condensation reactions with a variety of electrophilic reagents, particularly dicarbonyl compounds, to form six-membered rings.

Synthesis of Pteridine Derivatives

Pteridines, bicyclic heteroaromatic compounds composed of fused pyrimidine and pyrazine rings, are of significant biological importance.[3] Many pteridine derivatives are involved in crucial enzymatic processes, and synthetic analogues are investigated for a range of therapeutic activities, including as anticancer agents.[4] The reaction of 5,6-diaminopyrimidines with dicarbonyl compounds is a classical and effective method for pteridine synthesis. By analogy, 5,6-diaminonicotinic acid serves as an excellent starting material for the synthesis of pteridine-7-carboxylic acids.

A general synthetic approach involves the condensation of 5,6-diaminonicotinic acid with a 1,2-dicarbonyl compound, such as glyoxal, biacetyl, or a substituted benzil, typically under acidic or neutral conditions.

Experimental Protocol: General Synthesis of Pteridine-7-carboxylic Acids

-

Dissolution: Dissolve 5,6-diaminonicotinic acid (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Dicarbonyl Compound: To the solution, add the 1,2-dicarbonyl compound (1.1 equivalents).

-

Reaction: The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.

Caption: Synthesis of Pteridine-7-carboxylic Acids.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridines, also known as 1-deazapurines, are another class of heterocyclic compounds with significant biological activities.[5] For instance, the well-known drug zolpidem, a hypnotic agent, features an imidazopyridine core.[6] The synthesis of these compounds can be readily achieved through the reaction of 2,3-diaminopyridines with carboxylic acids or their derivatives.[5] 5,6-Diaminonicotinic acid provides a direct route to imidazo[4,5-b]pyridine-6-carboxylic acids.

The synthesis can be accomplished by reacting 5,6-diaminonicotinic acid with an aldehyde followed by an oxidative cyclization, or by direct condensation with a carboxylic acid or its equivalent (e.g., orthoesters) under dehydrating conditions, often at elevated temperatures.[7]

Experimental Protocol: Synthesis of 2-Substituted-imidazo[4,5-b]pyridine-6-carboxylic Acids

-

Method A (from Aldehydes):

-

Mix 5,6-diaminonicotinic acid (1 equivalent) and an aldehyde (1.1 equivalents) in a solvent like ethanol or DMF.

-

Add an oxidizing agent (e.g., nitrobenzene or air) and heat the mixture.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the product by filtration or chromatographic purification.

-

-

Method B (from Carboxylic Acids):

-

Heat a mixture of 5,6-diaminonicotinic acid (1 equivalent) and a carboxylic acid (or orthoester) (excess) in the presence of a dehydrating agent like polyphosphoric acid (PPA).

-

After the reaction is complete, pour the mixture into water and neutralize to precipitate the product.

-

Collect the solid by filtration and purify by recrystallization.

-

Caption: Synthesis of Imidazo[4,5-b]pyridine-6-carboxylic Acids.

Potential in Drug Discovery: A Scaffold for Antimicrobial Agents

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Bacterial DNA gyrase and topoisomerase IV are essential enzymes that regulate DNA topology and are validated targets for antibacterial drugs.[8][9]

While direct studies on the antimicrobial activity of 5,6-diaminonicotinic acid are limited, its structural similarity to other diaminopyridine derivatives that exhibit inhibitory effects on these enzymes suggests its potential as a scaffold for new antibacterial agents. The general structure of many DNA gyrase inhibitors often includes a heterocyclic core that can interact with the enzyme's active site.

Targeting DNA Gyrase and Topoisomerase IV

DNA gyrase, a type II topoisomerase unique to bacteria, introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[10] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.[9] Inhibition of either of these enzymes leads to bacterial cell death.

Derivatives of 5,6-diaminonicotinic acid, particularly the pteridine and imidazopyridine systems synthesized from it, present promising candidates for DNA gyrase and topoisomerase IV inhibitors. The design of such inhibitors would involve further functionalization of the heterocyclic core to optimize binding to the enzyme's active site.

Experimental Protocol: In Vitro DNA Gyrase Supercoiling Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the control without the inhibitor.

-

Data Analysis: Quantify the band intensities to determine the IC₅₀ value of the inhibitor.

Caption: Polyamide Synthesis from 5,6-Diaminonicotinic Acid.

Conclusion and Future Outlook

5,6-Diaminonicotinic acid is a molecule with considerable untapped potential. Its primary strength lies in its role as a versatile building block for the synthesis of diverse heterocyclic structures, which are central to the development of new pharmaceuticals. The exploration of its derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV presents a promising avenue for the discovery of novel antibiotics. Furthermore, its application in materials science as a monomer for functional polyamides warrants deeper investigation.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of 5,6-diaminonicotinic acid. Detailed structure-activity relationship (SAR) studies will be crucial for optimizing the antimicrobial activity of its heterocyclic derivatives. In the realm of materials science, the synthesis and characterization of polyamides incorporating this monomer will shed light on their potential as high-performance materials. As a readily available and highly reactive scaffold, 5,6-Diaminonicotinic acid is poised to be a key player in the advancement of both medicinal chemistry and polymer science.

References

- Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.

- D'Souza, L. A., & Taylor, E. C. (2012). Bicyclic 6-6 Systems: Pteridines. In Comprehensive Organic Synthesis II (pp. 633-689). Elsevier.

- Pontiki, E., et al. (2015). Pteridine-2,4-Diamine Derivatives as Radical Scavengers and Inhibitors of Lipoxygenase that can Possess Anti-Inflammatory Properties. Molecules, 20(10), 18939-18958.

- Bijanzadeh, H. R., et al. (2010). A novel one-pot synthesis of imidazo[1,2-a]pyridines under microwave irradiation.

- El-Gohary, N. S., & Shaaban, M. R. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. Molecules, 28(9), 3891.

- Krajnović, T., & Opsenica, D. M. (2017).

-

Ark Pharma Scientific Limited. (n.d.). 5,6-diaminonicotinic acid. Retrieved from [Link]

- Verma, A., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(12), 4567-4580.

-

National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

- Arduengo, A. J., et al. (1999). Condensation of an amine with glyoxal. ChemSpider Synthetic Pages, 30.

- Al-Tel, T. H. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 16(5), 4157-4235.

- Maxwell, A. (1997). DNA gyrase as a drug target. Trends in Microbiology, 5(3), 102-109.

- U.S. Patent No. 4,420,608. (1983).

- Collin, F., Karkare, S., & Maxwell, A. (2011). Targeting DNA gyrase and topoisomerase IV in antibacterial drug discovery. Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 11(2), 154-165.

- Johnston, G. A. (2013). GABA-A receptor pharmacology. Pharmacology & Therapeutics, 140(3), 255-263.

- Patil, R., et al. (2024). Diversity-Oriented Synthesis of Functional Polymers with Multisubstituted Small Heterocycles by Facile Stereoselective Multicomponent Polymerizations. Macromolecules, 57(5), 2045-2054.

- Fisyuk, A. S., et al. (2022).

- Tretter, V., et al. (2016). GABAA receptor dynamics and constructing GABAergic synapses. Frontiers in Molecular Neuroscience, 9, 45.

- Girek, T., & Zujewska, T. (2017).

- European Patent No. EP 0360611 B1. (1996). Polyamide resin compositions.

- Grimmett, M. R. (1970). Base-catalysed reactions of glyoxal. Part I. 1,4-Diformyl- and 1,4-bis-methylsulphonyl- derivatives of 2,3,5,6-tetrahydroxypiperazines. Journal of the Chemical Society C: Organic, 1970, 2281-2284.

- Li, Y., et al. (2022).

- Collin, F., Karkare, S., & Maxwell, A. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology (Clifton, N.J.), 703, 23-39.

- Zhang, C., et al. (2024).

- Sferrazza, M. (n.d.). Polyamides: synthesis and properties. Greenchemicals.

- Jones, M. V., et al. (1999). Defining Affinity with the GABAA Receptor. Journal of Neuroscience, 19(19), 8159-8169.

- Drabowicz, J., et al. (2020).

- Chan, T. H., & Huang, W. Q. (1983). DNA gyrase inhibitory activity of ellagic acid derivatives. Journal of Medicinal Chemistry, 26(1), 103-105.

- Thiyagarajan, S., et al. (2017). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry, 8(48), 7479-7489.

- Gini, A., et al. (2018). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Journal of the American Chemical Society, 140(42), 13835-13844.

- Dragan, A. I., et al. (2022). A general, highly efficient and facile synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy. bioRxiv.

- NewsRx Life Science Daily. (2024, December 9). Studies from School of Engineering Describe New Findings in Bacterial Infections and Mycoses (Comprehensive review of DNA gyrase as enzymatic target for drug discovery and development).

-

Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]

Sources

- 1. 5,6-Diaminonicotinic acid | CymitQuimica [cymitquimica.com]

- 2. WO2015086820A1 - Method for producing polyamides based on adipic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1019108-05-4|3H-Imidazo[4,5-b]pyridine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

Spectroscopic Characterization Guide: 5,6-Diaminonicotinic Acid

This guide details the spectroscopic characterization of 5,6-Diaminonicotinic acid (CAS 267875-45-6), a critical heterocyclic intermediate. The analysis synthesizes theoretical principles with comparative data from pyridine derivatives to provide a robust reference for identification and quality control.

Introduction & Structural Context

5,6-Diaminonicotinic acid (also known as 5,6-diaminopyridine-3-carboxylic acid) is a substituted pyridine derivative used in the synthesis of fused heterocycles such as imidazo[4,5-b]pyridines.[1][2][3][4] Its structure features an electron-withdrawing carboxylic acid group at position 3 and two electron-donating amino groups at positions 5 and 6. This "push-pull" electronic environment significantly influences its spectroscopic signature.

-

CAS Number: 267875-45-6[5]

-

Molecular Formula: C₆H₇N₃O₂[6]

-

Molecular Weight: 153.14 g/mol

-

Appearance: Light yellow crystalline solid

Structural Numbering

For correct spectral assignment, the pyridine ring is numbered starting from the nitrogen (

-

Position 2: Protonated Carbon (H-2)

-

Position 3: Carboxylic Acid (-COOH)[7]

-

Position 4: Protonated Carbon (H-4)

-

Position 5: Amine (-NH₂)[8]

-

Position 6: Amine (-NH₂)[7]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.

Ionization & Fragmentation Logic[10]

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

) is recommended due to the basic nitrogen atoms. -

Molecular Ion:

m/z.

Fragmentation Pathway

The fragmentation pattern follows standard energetic pathways for aminopyridine carboxylic acids:

-

Dehydration: Loss of water from the carboxylic acid/ortho-amino interaction.

-

Decarboxylation: Loss of the carboxylic acid group (

, 44 Da) or the carboxyl radical ( -

Ring Cleavage: High-energy fragmentation of the pyridine core.

Table 1: Key MS Signals

| m/z (approx) | Ion Type | Assignment |

|---|

| 154 |

Visualization: MS Fragmentation Pathway

Caption: Proposed fragmentation pathway for 5,6-Diaminonicotinic acid in positive ion mode.

Infrared Spectroscopy (IR)

IR analysis confirms the presence of the three critical functional groups: the aromatic system, the amines, and the carboxylic acid.

Table 2: Characteristic IR Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

|---|---|---|---|

| 3450 - 3200 | N-H Stretch | Primary Amines (-NH₂) | Typically two bands (sym/asym) per amine; may overlap. |

| 3100 - 2500 | O-H Stretch | Carboxylic Acid | Very broad "hump" characteristic of dimers. |

| 1680 - 1710 | C=O Stretch | Carboxylic Acid | Strong, sharp peak. Lower freq due to conjugation. |

| 1620 - 1580 | C=C / C=N Stretch | Pyridine Ring | Aromatic skeletal vibrations. |

| 1250 - 1300 | C-N Stretch | Aryl Amine | Strong band indicating

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of the hydrogen and carbon framework.

Experimental Protocol: Sample Preparation

-

Solvent: Dimethyl sulfoxide-d6 (

) is the solvent of choice due to the compound's polarity and poor solubility in chloroform. -

Concentration: 10-15 mg of sample in 0.6 mL solvent.

-

Reference: Calibrate to residual DMSO pentet at 2.50 ppm (

) and 39.5 ppm (

Proton NMR ( NMR) Analysis

The molecule has two aromatic protons (

-

H-2 (Position 2): Located between the ring nitrogen and the carboxylic acid. Both are electron-withdrawing, causing significant deshielding.

-

H-4 (Position 4): Located between the carboxylic acid and the amino group at position 5. The ortho-amino group is strongly electron-donating (shielding), moving this signal upfield relative to H-2.

Table 3: Predicted

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

|---|

| 12.5 - 13.5 | Broad Singlet | 1H | -COOH | Acidic proton; exchangeable with

*Note: H-2 and H-4 are meta to each other. A small coupling constant (

Carbon NMR ( NMR) Analysis

Six unique carbon signals are expected.

-

C=O (COOH): ~167 ppm.[2]

-

C-2 (CH): ~145-150 ppm (Alpha to Nitrogen).

-

C-6 (C-NH2): ~150-155 ppm (Alpha to Nitrogen + Amino).[2]

-

C-5 (C-NH2): ~125-135 ppm (Beta to Nitrogen).

-

C-4 (CH): ~115-125 ppm.[2]

-

C-3 (C-COOH): ~110-120 ppm.[2]

Quality Control & Purity Assessment

To validate the synthesis or purchase of 5,6-Diaminonicotinic acid, use the following self-validating checks:

-

The "Acid Hump" Test (IR): If the broad absorption at 2500-3000 cm⁻¹ is missing, the compound may be a salt or ester derivative, not the free acid.

-

The Aromatic Integral (NMR): Integration of the aromatic region (7.0-8.5 ppm) must yield exactly a 1:1 ratio for the two singlet peaks. Any multiplets in the 6.5-7.5 range suggest contamination with mono-amino precursors (e.g., 6-amino-5-nitronicotinic acid).

-

Solubility Check: The compound should dissolve in dilute NaOH (forming the carboxylate) and dilute HCl (protonating the amines), but precipitate at neutral pH (isoelectric point).

Characterization Workflow

Caption: Step-by-step validation workflow for 5,6-Diaminonicotinic acid.

References

-

Biosynth. (n.d.). 5,6-Diaminonicotinic acid | 267875-45-6 | Technical Data. Retrieved from

-

Sigma-Aldrich. (n.d.).[9] 5,6-Diaminonicotinic acid Product Information. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22476298, 5,6-Diaminopyridine-3-carboxylic acid. Retrieved from

-

Attanasi, O. A., et al. (2011).[8] Divergent regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones. Journal of Organic Chemistry. (Contextual reference for aminopyridine synthesis/NMR). Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. 6,6'-DITHIODINICOTINIC ACID(15658-35-2) IR Spectrum [chemicalbook.com]

- 3. 2-Aminonicotinic acid(5345-47-1) IR Spectrum [chemicalbook.com]

- 4. BJOC - Synthesis of (−)-halichonic acid and (−)-halichonic acid B [beilstein-journals.org]

- 5. biosynth.com [biosynth.com]

- 6. Buy 5,6-Diaminonicotinic acid | 267875-45-6 [smolecule.com]

- 7. 6-Amino-5-nitronicotinic acid | 89488-06-2 | Benchchem [benchchem.com]

- 8. Divergent regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancing Chimeric Fragmentation Spectra Deconvolution Using Direct Infusion–Tandem Mass Spectrometry Across High‐Resolution Mass Spectrometric Platforms - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability & Handling Profile of 5,6-Diaminonicotinic Acid: A Technical Guide

Topic: Thermal Stability of 5,6-Diaminonicotinic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5,6-Diaminonicotinic acid (CAS: 267875-45-6) serves as a critical heterocyclic building block, particularly in the synthesis of pyrido[2,3-b]pyrazines and pteridine analogs used in DNA sensing and oncology. While often cited for its synthetic utility, its physicochemical stability is frequently misunderstood.

Unlike simple carboxylic acids, the thermal profile of 5,6-diaminonicotinic acid is governed not by a simple melting event, but by two competing degradation pathways: oxidative decomposition of the ortho-diamine moiety and decarboxylation of the pyridine ring. This guide delineates the "Safe Thermal Window" for experimental workflows, establishing that while the molecule withstands reflux temperatures (up to ~120°C) in inert environments, it is critically unstable under aerobic heating conditions.

Physicochemical Profile

The structural integrity of 5,6-diaminonicotinic acid relies on the interplay between the electron-withdrawing carboxyl group and the electron-donating amino groups.

| Property | Value / Description | Source |

| IUPAC Name | 5,6-diaminopyridine-3-carboxylic acid | [1] |

| CAS Number | 267875-45-6 | [1][2] |

| Molecular Formula | C₆H₇N₃O₂ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | Off-white to pale brown solid (darkens on oxidation) | [2] |

| Theoretical Boiling Point | 480.3°C (Predicted) – Physically irrelevant due to prior decomp. | [1] |

| Solubility | Soluble in DMSO, dilute acid/base; sparingly soluble in water/ethanol. | [3] |

| pKa (Calculated) | Carboxyl: ~3.5; Amino (conj. acid): ~6.0 | [Inferred] |

Thermal Analysis & Decomposition Mechanisms

The Myth of the Melting Point

Literature often omits a sharp melting point for 5,6-diaminonicotinic acid, typically noting "mp > 300°C" or "decomposition." This is because the lattice energy is high (zwitterionic character), and the molecule undergoes chemical degradation before a phase transition can occur.

Primary Degradation Pathway: Oxidative Instability

The ortho-diamine motif (positions 5 and 6) is highly susceptible to oxidation. Upon heating in air, even at temperatures as low as 60°C, the material undergoes oxidative coupling or quinone formation. This is visually observed as a color shift from off-white to dark brown/black.

Secondary Degradation Pathway: Decarboxylation

At temperatures exceeding 200°C, or in the presence of metal catalysts (e.g., copper) and high boiling solvents, the carboxyl group at position 3 is prone to thermal decarboxylation, yielding 2,3-diaminopyridine.

Visualization of Degradation Pathways

The following diagram illustrates the competing thermal fates of the molecule based on environmental conditions.

Figure 1: Thermal degradation pathways. Oxidative degradation is the primary risk under standard laboratory conditions, while decarboxylation requires extreme thermal forcing.

Synthetic Implications: The "Safe Thermal Window"

For drug development applications, specifically the synthesis of pyrido[2,3-b]pyrazines, 5,6-diaminonicotinic acid must be reacted within a specific thermal window.

-

Safe Zone (0°C – 120°C): Stable in inert solvents (water, ethanol, acetic acid) under nitrogen/argon. This allows for condensation reactions with 1,2-dicarbonyls (e.g., glyoxal, benzil) to proceed effectively.

-

Danger Zone (>150°C): Risk of decarboxylation increases. Avoid fusion reactions or high-boiling solvents (e.g., nitrobenzene) unless decarboxylation is the intended outcome.

Synthetic Workflow Diagram

Figure 2: Synthetic workflow for pteridine analogs. Success depends strictly on exclusion of oxygen during the heating phase.

Handling & Storage Protocols

To maintain the purity required for pharmaceutical synthesis, the following "Self-Validating" protocols must be enforced.

Storage SOP

-

Environment: Store under inert gas (Argon preferred over Nitrogen due to density).

-

Temperature: Refrigerate (2–8°C). While stable at room temperature for short periods, cold storage retards slow oxidative discoloration.

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

-

Validation: Upon opening, the powder must be off-white. A brown/black crust indicates compromised integrity.

Drying Protocol

-

Do NOT oven dry in air.

-

Method: Vacuum desiccation over P₂O₅ at room temperature is preferred.

-

Max Temp: If heat is required, do not exceed 50°C under high vacuum (< 1 mbar).

Experimental Protocols

Stability-Indicating HPLC Method

Use this protocol to quantify thermal degradation or shelf-life purity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Gradient: 0% B (0-2 min)

30% B (10 min)-

Rationale: The highly polar amino-acid elutes early; oxidation products (more hydrophobic) elute later.

-

-

Detection: UV at 254 nm (aromatic ring) and 320 nm (oxidized azo species).

-

Flow Rate: 1.0 mL/min.

Thermal Stress Test (TGA Proxy)

Since standard melting point apparatuses are unreliable for this compound:

-

Instrument: Thermogravimetric Analyzer (TGA).

-

Conditions: Ramp 10°C/min from 30°C to 600°C under Nitrogen flow (50 mL/min).

-

Interpretation:

-

< 100°C: Weight loss = Moisture/Solvent (Acceptable < 2%).

-

200°C - 300°C: Onset of decomposition (Decarboxylation/Charring).

-

Note: Significant weight loss before 200°C indicates impurity or salt dissociation.

-

References

-

Biosynth. 5,6-Diaminonicotinic acid - Product Data Sheet. Retrieved from

-

Ambeed. Safety Data Sheet: 5,6-Diaminonicotinic acid. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22476298, 5,6-Diaminonicotinic acid. Retrieved from

-

Royal Society of Chemistry. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Advances. Retrieved from

-

Organic Chemistry Research. Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives. Retrieved from

Sources

Technical Guide: 5,6-Diaminonicotinic Acid as a Heterocyclic Building Block

[1]

Executive Summary

5,6-Diaminonicotinic acid (CAS 267875-45-6) represents a high-value "ortho-diamine" scaffold essential for the divergent synthesis of fused aza-heterocycles.[1] Unlike simple phenylenediamines, the pyridine core introduces intrinsic polarity, hydrogen-bonding capability, and specific electronic bias that modulate the physicochemical properties of downstream targets.[2]

This guide details the technical utility of this building block in synthesizing pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines —privileged scaffolds in kinase inhibitor discovery and DNA-intercalating agents.[1][2] We provide validated synthetic routes, mechanistic insights into regioselectivity, and self-validating experimental protocols.

Chemical Profile & Stability[1][2][3]

-

Molecular Formula: C₆H₇N₃O₂ (MW: 153.14 g/mol )

-

Appearance: Off-white to yellow solid (oxidizes to dark brown upon air exposure).[1][2]

-

Solubility: Amphoteric.[1][2] Soluble in dilute aqueous acid (protonation of amines) and dilute base (deprotonation of carboxylic acid).[2] Poor solubility in neutral organic solvents (DCM, diethyl ether); moderate solubility in polar aprotic solvents (DMSO, DMF).[2]

Critical Handling Note: The ortho-diamine motif is susceptible to oxidative degradation to form quinone-diimine species.[1][2] Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Synthetic Access to the Core

The most reliable industrial and laboratory route involves the catalytic hydrogenation of 6-amino-5-nitronicotinic acid (or its ester derivatives).[1][2] Direct nitration of 6-aminonicotinic acid often requires careful temperature control to avoid deflagration or over-nitration.[1][2]

Synthesis Workflow (DOT Diagram)

Figure 1: Synthetic route to 5,6-diaminonicotinic acid via nitration and catalytic reduction.

Cyclization Chemistry: Divergent Pathways

The primary utility of 5,6-diaminonicotinic acid lies in its ability to react with electrophiles to form bicyclic systems.[1][2] The reaction outcome is dictated by the nature of the electrophile (1-carbon vs. 2-carbon donors).[1][2]

Mechanistic Insight: Nucleophilicity Differential

A critical design consideration is the difference in nucleophilicity between the two amino groups:

-

5-Amino Group: Resembles an aniline derivative.[1][2] Higher nucleophilicity.[1][2]

-

6-Amino Group: Resembles a 2-aminopyridine (amidine-like).[1][2] Lower nucleophilicity due to resonance delocalization into the ring nitrogen.[1][2]

Consequence: In reactions with unsymmetrical electrophiles, the 5-amino group typically attacks the most electrophilic center first.[1][2]

Pathway A: Synthesis of Pyrido[2,3-b]pyrazines

Condensation with 1,2-dicarbonyl compounds (glyoxal, benzil, oxalic acid) yields pyrido[2,3-b]pyrazines.[2]

-

Reagents: 1,2-Dicarbonyls (R-CO-CO-R').[1]

-

Conditions: Ethanol or Acetic Acid, Reflux.[2]

-

Application: Kinase inhibitors (ATP binding site mimics).[1]

Pathway B: Synthesis of Imidazo[4,5-b]pyridines

Condensation with 1-carbon donors (formic acid, triethyl orthoformate, urea) yields the imidazole ring fusion.[2]

-

Reagents: Formic acid (cyclization), Urea (formation of cyclic urea/one).[2]

-

Conditions: High temperature melt or reflux.[2]

Reaction Topology Diagram (DOT)

Figure 2: Divergent synthesis of fused heterocycles from the diamine core.

Detailed Experimental Protocol

Protocol: Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine-7-carboxylic acid

This protocol demonstrates the "Module A" condensation with benzil.[1] It is a robust, self-validating system where product precipitation drives the reaction.[1][2]

Objective: Condense 5,6-diaminonicotinic acid with benzil.

Reagents:

-

5,6-Diaminonicotinic acid (1.0 eq, 153 mg, 1.0 mmol)

-

Benzil (1.05 eq, 220 mg, 1.05 mmol)[2]

-

Ethanol (absolute, 10 mL)

-

Acetic Acid (catalytic, 5 drops)[2]

Step-by-Step Methodology:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5,6-diaminonicotinic acid in Ethanol (10 mL).

-

Addition: Add Benzil (solid) in one portion. The mixture may remain a suspension.[1]

-

Catalysis: Add 5 drops of glacial acetic acid.

-

Reaction: Heat the mixture to reflux (80°C oil bath).

-

Monitoring: Monitor by TLC (Mobile phase: 10% MeOH in DCM).

-

Workup:

-

Purification: Recrystallize from DMF/Ethanol if necessary.

Yield Expectation: 75-85%. Characterization: 1H NMR should show loss of broad NH signals and appearance of aromatic protons from the benzil fragment.[1][2]

Medicinal Chemistry Applications

The resulting pyrido[2,3-b]pyrazine scaffold is a bioisostere of pteridine (found in Methotrexate) and quinoxaline.[1][2]

| Target Class | Mechanism of Action | Structural Role of Scaffold |

| Kinase Inhibitors | ATP-competitive inhibition | The N-1 and N-5 nitrogens mimic the Adenine purine ring, forming H-bonds with the kinase hinge region.[1][2] |

| DNA Intercalators | The planar tricyclic system (if further derivatized) intercalates between base pairs; the carboxylic acid allows for solubilizing side-chains.[1] | |

| Antibacterials | Folate pathway inhibition | Mimics the pteridine core of folic acid, inhibiting DHFR or DHPS enzymes.[2] |

References

-

PubChem . (n.d.).[1][4] 5,6-Diaminonicotinic acid.[1][5][3][4][6][7][8][9] National Library of Medicine.[1][2] Retrieved January 30, 2026, from [Link][2]

-

PrepChem . (n.d.).[1] Synthesis of methyl 5,6-diaminonicotinate. Retrieved January 30, 2026, from [Link]

-

Royal Society of Chemistry . (2023).[1] Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Advances. Retrieved January 30, 2026, from [Link][2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,6-diaminonicotinic acid | CAS:267875-45-6 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. 5,6-Diaminonicotinic acid | C6H7N3O2 | CID 22476298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. molecularinfo.com [molecularinfo.com]

- 7. 5,6-Diaminonicotinic acid | 267875-45-6 [sigmaaldrich.com]

- 8. Buy 5,6-Diaminonicotinic acid | 267875-45-6 [smolecule.com]

- 9. 5,6-Diaminonicotinic acid | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Note: High-Fidelity Solid-Phase Synthesis of Imidazo[4,5-b]pyridine Scaffolds using 5,6-Diaminonicotinic Acid

Executive Summary

5,6-Diaminonicotinic acid (5,6-DANA) is a critical heterocyclic building block used to introduce conformational constraints and hydrogen-bonding motifs into peptide backbones. Its primary utility in Solid-Phase Peptide Synthesis (SPPS) lies in its ability to function as a precursor for imidazo[4,5-b]pyridine systems—a privileged scaffold in medicinal chemistry known for kinase inhibition and nucleotide recognition (PNA analogs).

This guide addresses the two major bottlenecks in utilizing 5,6-DANA: solubility during the coupling phase and regioselectivity during on-resin cyclization. We provide a validated workflow for integrating this moiety into Fmoc-SPPS protocols to generate high-purity peptidomimetics.

Strategic Considerations & Chemical Logic

The Solubility Challenge

Unlike standard Fmoc-amino acids, 5,6-DANA is a rigid, planar heterocycle with poor solubility in standard DCM/DMF mixtures. The free amine at position 6 (adjacent to the pyridine nitrogen) reduces solubility due to strong intermolecular hydrogen bonding and pi-stacking.

-

Solution: Disruption of aggregation using chaotropic solvent mixtures (NMP/DMSO) and in-situ "solubilizing protection" via silylation or high-temperature coupling.

Reactivity Profile & Regioselectivity

The 5,6-diamine system presents an electronic asymmetry:

-

C5-Amine: Meta to the pyridine nitrogen; behaves similarly to an aniline (more nucleophilic).

-

C6-Amine: Ortho to the pyridine nitrogen; electron-deficient (aminopyridine character).

Implication for SPPS: When cyclizing on-resin to form the imidazole ring, the C5-amine is typically the initial nucleophile in reactions with aldehydes or activated acids. Successful protocols must account for this differential reactivity to prevent incomplete ring closure.

Visualizing the Workflow

The following diagram outlines the critical path for converting resin-bound peptides into imidazopyridine scaffolds using 5,6-DANA.

Figure 1: Critical path for the synthesis of imidazo[4,5-b]pyridine scaffolds via SPPS.

Detailed Protocols

Protocol A: Coupling 5,6-DANA to the Resin

Objective: Efficiently anchor the carboxylic acid of 5,6-DANA to the N-terminus of a resin-bound peptide.

Materials:

-

Resin: Rink Amide ChemMatrix (recommended for better swelling in polar solvents) or Polystyrene.

-

Reagents: 5,6-Diaminonicotinic acid, HATU, HOAt, DIPEA.

-

Solvent: Anhydrous NMP (N-methyl-2-pyrrolidone) and DMSO.

Step-by-Step Procedure:

-

Pre-Solubilization: Dissolve 5,6-DANA (4.0 eq relative to resin loading) in a mixture of NMP:DMSO (4:1) . The DMSO fraction is critical for breaking pi-stacking aggregates. Sonicate at 40°C for 10 minutes until a clear solution is obtained.

-

Activation: Add HATU (3.9 eq) and HOAt (4.0 eq) to the solution.

-

Note: HOAt is preferred over HOBt due to the "neighboring group effect" of the pyridine nitrogen, which accelerates coupling for difficult bases.

-

-

Base Addition: Add DIPEA (8.0 eq) immediately prior to adding the mixture to the resin.

-

Coupling: Incubate the resin with the activated mixture for 2 hours at 50°C (microwave assisted) or 4–6 hours at room temperature.

-

Why Heat? Thermal energy overcomes the steric bulk of the heterocycle and improves diffusion into the resin matrix.

-

-

Wash: Drain and wash extensively with NMP (3x) followed by DCM (3x) to remove residual DMSO.

Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, repeat coupling with fresh reagents.

Protocol B: On-Resin Heterocyclization (Imidazopyridine Formation)

Objective: Convert the resin-bound vicinal diamine into the imidazo[4,5-b]pyridine core using an aldehyde precursor.